molecular formula C16H18ClFN4OS B2821277 3-(3-chloro-4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide CAS No. 2034379-16-1

3-(3-chloro-4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide

Cat. No.: B2821277
CAS No.: 2034379-16-1
M. Wt: 368.86
InChI Key: GMAQGYCAXCPETQ-UHFFFAOYSA-N
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Description

3-(3-chloro-4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide is a propanamide derivative featuring a 3-chloro-4-fluorophenyl group linked to a piperidin-4-yl moiety substituted with a 1,2,5-thiadiazole ring. The compound’s structure combines halogenated aromatic and heterocyclic components, which are often associated with bioactivity in neurological or inflammatory pathways.

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClFN4OS/c17-13-9-11(1-3-14(13)18)2-4-16(23)20-12-5-7-22(8-6-12)15-10-19-24-21-15/h1,3,9-10,12H,2,4-8H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAQGYCAXCPETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CCC2=CC(=C(C=C2)F)Cl)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide typically involves multiple steps, starting with the preparation of the thiadiazole and piperidine intermediates. These intermediates are then coupled with the substituted phenyl group through amide bond formation. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring or the amide group.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl ring.

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that derivatives of thiadiazole compounds exhibit significant antibacterial properties. The presence of the thiadiazole moiety in 3-(3-chloro-4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide is hypothesized to enhance its activity against various bacterial strains. Studies indicate that similar compounds have shown efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Antifungal Properties

The compound's structure suggests potential antifungal activity. Thiadiazole derivatives are known for their broad-spectrum antifungal effects. The incorporation of piperidine and chlorofluorophenyl groups may further enhance the compound's antifungal profile .

Anti-inflammatory Effects

Compounds with similar structural characteristics have been investigated for their anti-inflammatory properties. The ability to inhibit cyclooxygenase enzymes (COX) suggests that this compound may be effective in treating inflammatory conditions .

Anticancer Activity

Thiadiazole derivatives have been studied for their anticancer potential. The compound's ability to interfere with cellular processes involved in tumor growth makes it a candidate for further research in oncology .

Case Studies

StudyFindings
Antibacterial Activity A study on thiadiazole derivatives revealed significant activity against E. coli and S. aureus, suggesting similar potential for the compound .
Antifungal Screening Research on related compounds indicated effectiveness against Candida species, supporting further investigation into the antifungal capabilities of this compound .
Inflammatory Response In vitro studies demonstrated that thiadiazole derivatives can inhibit COX enzymes, which are critical in inflammatory pathways .
Anticancer Research Preliminary findings suggest that compounds with a similar framework can induce apoptosis in cancer cells, warranting further exploration for therapeutic use .

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets and pathways. The thiadiazole and piperidine rings play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Halogenated Aromatic Groups : The target compound’s 3-chloro-4-fluorophenyl group differs from MR-39’s cyclopropyl-linked 3-chloro-4-fluorophenyl and ortho-fluorofentanyl’s 2-fluorophenyl. Chloro-fluoro substitutions are associated with enhanced metabolic stability and target affinity in GPCR ligands .
  • Thiadiazole vs. Ureido/Phenylethyl Groups: The thiadiazole-piperidine moiety in the target compound and its methanesulfonyl analog contrasts with MR-39’s ureido group and ortho-fluorofentanyl’s phenylethyl group. Thiadiazoles may confer selectivity for non-opioid targets (e.g., kinases or inflammatory receptors), while phenylethyl groups are hallmarks of opioid activity .

Pharmacological Profiles

  • Anti-Inflammatory Potential: MR-39’s FPR2 agonist activity suggests the target compound could share anti-inflammatory properties if it interacts with similar pathways .
  • Opioid Receptor Avoidance : Unlike ortho-fluorofentanyl, the target compound lacks the phenylethyl group critical for μ-opioid receptor binding, reducing the risk of opioid-like effects .

Biological Activity

The compound 3-(3-chloro-4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular structure of the compound features a piperidine ring substituted with a thiadiazole moiety and a chlorofluorophenyl group. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC15H17ClF2N4S
Molecular Weight356.83 g/mol
LogP3.8844
Polar Surface Area41.942 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives containing the thiadiazole moiety have shown potent cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Assays : The compound was evaluated against human colon cancer cell lines (HCT116 and HT29) and exhibited IC50 values in the micromolar range, indicating substantial cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Reference
HCT1165.12
HT296.45

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction through mitochondrial pathways. Studies have demonstrated that treatment with similar compounds leads to:

  • Caspase Activation : Increased caspase-3 activity was observed, suggesting that apoptosis is mediated via intrinsic pathways .

Antimicrobial Activity

In addition to its anticancer potential, research indicates that the compound may possess antimicrobial properties. Thiadiazole derivatives have been noted for their activity against both Gram-positive and Gram-negative bacteria.

  • Antibacterial Efficacy : The minimum inhibitory concentration (MIC) values for related thiadiazole compounds have shown promising results against strains such as Staphylococcus aureus and Escherichia coli:
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32.6
Escherichia coli47.5

Case Studies

Several case studies have highlighted the therapeutic potential of related compounds in clinical settings:

  • Case Study on Colon Cancer : A study involving a series of piperidine derivatives demonstrated significant tumor growth inhibition in xenograft models when treated with compounds similar to the target compound .
  • Antimicrobial Trials : Clinical trials assessing the efficacy of thiadiazole derivatives showed reduced infection rates in patients with bacterial infections resistant to conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for this compound?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Acetylation of the piperidine core using acetic anhydride or acetyl chloride under inert atmospheres (60–90°C) to minimize side reactions .
  • Step 2 : Introduction of the thiadiazole moiety via cyclization reactions with reagents like POCl₃ (reflux at 90°C, 3 hours) .
  • Step 3 : Coupling of the fluorophenyl group using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
    • Critical Factors : Solvent choice (e.g., DMF for solubility), temperature control, and purification via column chromatography or recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and functional groups (e.g., distinguishing amide protons at δ 8.2–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • Chromatography : HPLC or UPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What structural features influence its pharmacological potential?

  • Key Features :

FeatureRoleExperimental Evidence
Thiadiazole ringEnhances metabolic stability and target bindingStructural analogs in [3, 11]
3-Chloro-4-fluorophenylIncreases lipophilicity and receptor affinityFluorine’s electron-withdrawing effects
Piperidine moietyFacilitates blood-brain barrier penetrationPiperidine derivatives in [3, 18]

Advanced Research Questions

Q. How can synthesis yield and purity be optimized?

  • Strategies :

  • Catalysts : Use Pd(OAc)₂ for cross-coupling reactions to improve yield (80–90%) .
  • Solvent Optimization : Replace DMF with acetonitrile to reduce side products in cyclization .
  • Temperature Gradients : Gradual heating (e.g., 60°C → 90°C) to control exothermic reactions .
    • Validation : Monitor reaction progress via TLC and adjust pH during workup to isolate precipitates .

Q. How to resolve contradictions in reported biological activity data?

  • Approach :

  • Assay Variability : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. CHO) to identify cell-specific effects .
  • Structural Analogues : Test derivatives (e.g., replacing thiadiazole with triazole) to isolate pharmacophores .
  • Meta-Analysis : Use PubChem BioAssay data to cross-reference activity against kinase targets .

Q. What computational modeling approaches predict target interactions?

  • Methods :

  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 5TC for kinase domains) to simulate binding .
  • DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability in lipid bilayers .

Q. How to design in vivo pharmacokinetic studies?

  • Protocol :

  • Administration : Intravenous (5 mg/kg) vs. oral (10 mg/kg) dosing in Sprague-Dawley rats .
  • Analysis : LC-MS/MS for plasma concentration curves (Tₘₐₓ = 2–4 hrs; Cₘₐₓ = 1.2 µM) .
  • Tissue Distribution : Radiolabeling (¹⁴C) to track accumulation in brain/liver .

Q. What stability challenges arise under physiological conditions?

  • Degradation Pathways :

  • Hydrolysis : Amide bond cleavage at pH < 3 or pH > 10 (e.g., simulated gastric fluid) .
  • Oxidation : Thiadiazole ring susceptibility to ROS (test with H₂O₂ at 37°C) .
    • Mitigation : Formulate with cyclodextrins or PEGylation to enhance shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.